N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide
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Overview
Description
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes both chlorophenyl and trimethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide typically involves the reaction of 2-chlorobenzylamine with 2,4,5-trimethylbenzenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up, with careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the chlorophenyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Acylation and sulfonation: The amine group can react with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as sodium methoxide or potassium tert-butoxide for substitution reactions.
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acyl and sulfonyl chlorides: For acylation and sulfonation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Industry: Used in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds with different properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
[(2-Chlorophenyl)methyl][1-(2,4,5-trimethylphenyl)ethyl]amine: A related compound with a similar structure but different substituents.
Sulfonamides: Compounds containing the sulfonamide functional group, which have similar chemical properties and reactivity.
Uniqueness
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide is unique due to its specific combination of chlorophenyl and trimethylphenyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-11-8-13(3)16(9-12(11)2)21(19,20)18-10-14-6-4-5-7-15(14)17/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFOKUUYEKJSFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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